molecular formula C15H14N2O5 B8346919 2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid

2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid

Cat. No. B8346919
M. Wt: 302.28 g/mol
InChI Key: VLIROBZSXVPTMY-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid ethyl ester (0.44 g, 1.3 mmol) was dissolved in THF (10 mL) and to this solution was added 2N NaOH (2.0 mL, 4.0 mmol). The mixture was heated at 70° C. for 17 h. The mixture was neutralized with 2N HCl and extracted with EtOAc (3×100 mL). The combined extracts were washed with water, brine and dried with MgSO4. The mixture was filtered and concentrated to give 2-(1-benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid (0.22 g, 0.73 mmol) as a brown solid.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2([NH:14][C:15]([O:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:16])[CH2:13][CH2:12]2)[O:9][CH:10]=1)=[O:5])C.[OH-].[Na+].Cl>C1COCC1>[CH2:18]([O:17][C:15]([NH:14][C:11]1([C:8]2[O:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)[CH2:13][CH2:12]1)=[O:16])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)C1(CC1)NC(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CC1)C=1OC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.73 mmol
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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